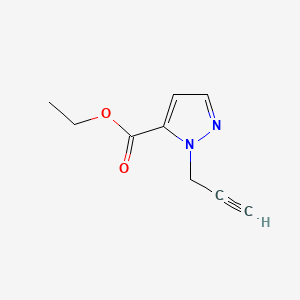

ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a prop-2-yn-1-yl group at the 1-position of the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate typically involves the alkylation of pyrazole derivatives. One common method is the N-alkylation of pyrazole with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds smoothly, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase-transfer catalysis can be employed to facilitate the reaction and improve the overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.

Reduction: Formation of ethyl 1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylate or ethyl 1-(propyl)-1H-pyrazole-5-carboxylate.

Substitution: Formation of amides or esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate

The compound can be synthesized through several methods, often involving the reaction of pyrazole derivatives with alkynes. The synthetic pathways typically involve:

- Alkylation Reactions : Utilizing various alkylating agents to introduce the prop-2-yn-1-yl group onto the pyrazole framework.

- Cyclization Processes : Employing cyclization strategies to form the pyrazole ring while incorporating the carboxylate functionality.

These methods have been optimized for yield and efficiency, making the compound accessible for further research and application.

Pharmacological Activities

This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties. Research indicates that pyrazoles exhibit:

- Anticancer Activity : Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer agents .

- Anti-inflammatory Properties : Pyrazoles are recognized for their anti-inflammatory effects, which could be leveraged in treating conditions like arthritis or other inflammatory diseases .

Agricultural Applications

One of the most notable applications of this compound is in agriculture as a pesticide. The compound serves as a precursor for synthesizing anthranilamide derivatives, which are widely used as insecticides. Key points include:

- Insecticidal Activity : The derivatives synthesized from this compound have shown efficacy against various pests, making them valuable in pest management strategies .

- Environmental Safety : The processes developed for synthesizing these compounds are designed to be environmentally friendly and economically viable, promoting sustainable agricultural practices .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of pyrazole derivatives, including this compound:

Mecanismo De Acción

The mechanism of action of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the alkyne group allows for potential interactions with metal ions or other reactive species, influencing its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Similar structure with an indole ring instead of a pyrazole ring.

1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: Contains a benzimidazole ring and exhibits different biological activities.

Uniqueness

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₀N₂O₂

- Molecular Weight : 178.19 g/mol

- CAS Number : [23956759]

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The compound can be further modified to enhance its biological activity through various substitution reactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, possess notable antimicrobial properties. For instance, derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 0.15 | Staphylococcus aureus |

| This compound | 0.25 | Escherichia coli |

| This compound | 0.20 | Candida albicans |

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

Studies have indicated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, preliminary cell-based assays showed that ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives were tested against:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.0 |

These results indicate the potential of these compounds in cancer treatment strategies.

The biological activity of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives is often attributed to their ability to interact with specific biological targets:

Antimicrobial Mechanism :

Pyrazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Anticancer Mechanism :

These compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, ethyl 1-(prop-2-yn-1-y)-pyrazole was found to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Cytotoxicity Against Cancer Cells

A research project investigated the cytotoxic effects of several pyrazole derivatives on diverse cancer cell lines. The results indicated that ethyl 1-(prop-2-yn-1-y)-pyrazole exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential .

Propiedades

IUPAC Name |

ethyl 2-prop-2-ynylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-7-11-8(5-6-10-11)9(12)13-4-2/h1,5-6H,4,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKVPSUVSWHUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.